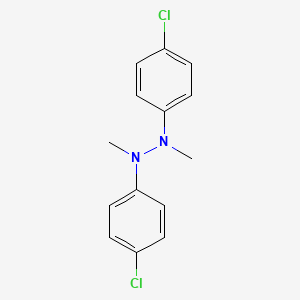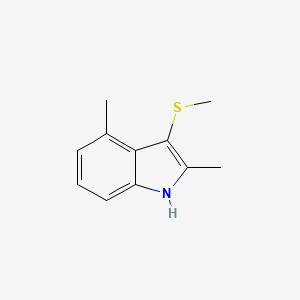
9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenamide involves several steps. One common method includes the reaction of acitretin with triethylamine in a tetrahydrofuran-acetonitrile mixture . The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying retinoid behavior and interactions . In biology and medicine, it is extensively used in the treatment of severe psoriasis and other keratinization disorders . Additionally, it has applications in the pharmaceutical industry for the development of new retinoid-based therapies .
Mechanism of Action
The mechanism of action of 9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenamide involves its binding to specific retinoid receptors in the skin, such as RXR and RAR . This binding helps normalize the growth cycle of skin cells, reducing excessive cell growth and keratinization . The compound’s effects are mediated through the regulation of gene transcription, leading to the differentiation of keratinocytes and the reduction of epidermal hyperplasia .
Comparison with Similar Compounds
Compared to other similar compounds, such as etretinate and isotretinoin, 9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenamide has a shorter half-life and a more favorable pharmacokinetic profile . This makes it a preferred choice for the treatment of severe psoriasis and other keratinization disorders . Similar compounds include etretinate, isotretinoin, and tazarotene .
Properties
CAS No. |
54757-58-3 |
|---|---|
Molecular Formula |
C21H27NO2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C21H27NO2/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H2,22,23)/b9-7+,11-10+,14-8+,15-12+ |
InChI Key |
GFGQUYGAMQMBSY-AQFIFDHZSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1/C=C/C(=C/C=C/C(=C/C(=O)N)/C)/C)C)C)OC |
Canonical SMILES |
CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)N)C)C)C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


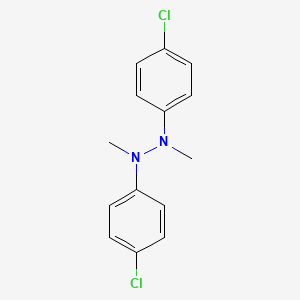
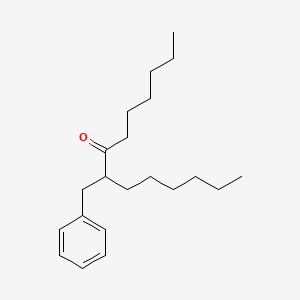

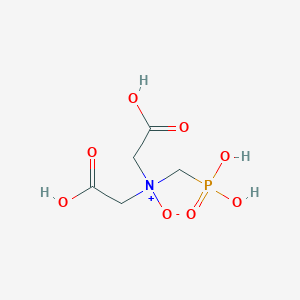
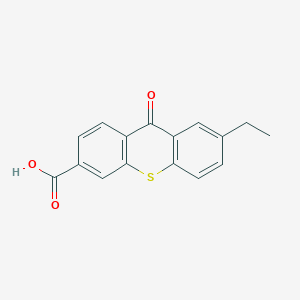
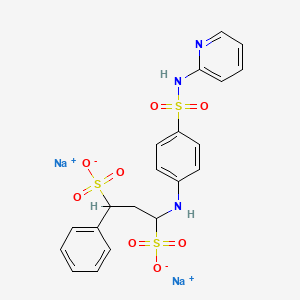
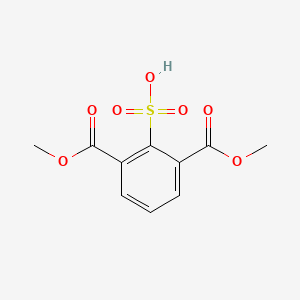

![1-{4-[(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14648559.png)
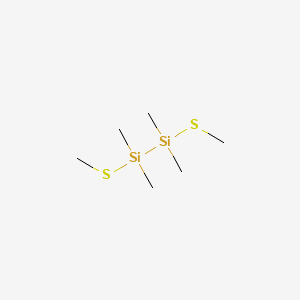
![1-Amino-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propan-2-ol](/img/structure/B14648568.png)
